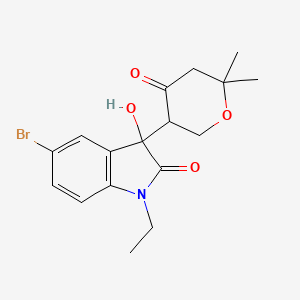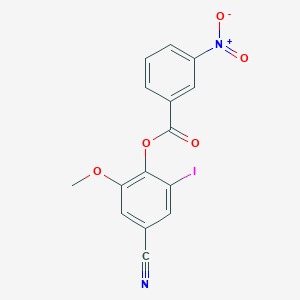![molecular formula C23H29N3O4S B4194592 1-phenyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B4194592.png)
1-phenyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine
Descripción general
Descripción
1-phenyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine, also known as P4S, is a synthetic compound that has been studied for its potential applications in scientific research. P4S belongs to the class of piperazine compounds and has been shown to have significant effects on the central nervous system.
Mecanismo De Acción
1-phenyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine is believed to exert its effects through the modulation of neurotransmitter release. Specifically, it has been shown to inhibit the release of glutamate, which is an important neurotransmitter involved in many physiological processes.
Biochemical and Physiological Effects:
1-phenyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine has been shown to have significant effects on both biochemical and physiological processes. It has been shown to inhibit the release of glutamate, which can result in decreased excitability of neurons. Additionally, 1-phenyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine has been shown to inhibit the activity of certain ion channels, which can result in decreased neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-phenyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, it has been shown to have significant effects on the central nervous system, which makes it an attractive candidate for studying the mechanisms of neuronal activity.
However, 1-phenyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine also has some limitations for use in lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its effects on the central nervous system can be complex and difficult to interpret, which can make it challenging to design experiments that accurately measure its effects.
Direcciones Futuras
There are several potential future directions for research on 1-phenyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine. One area of interest is the potential use of 1-phenyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine as a therapeutic agent for neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of 1-phenyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine and its effects on neuronal activity. Finally, there is potential for the development of new compounds based on the structure of 1-phenyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine that may have even more potent effects on the central nervous system.
Aplicaciones Científicas De Investigación
1-phenyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine has been studied for its potential applications in scientific research, particularly in the area of neuroscience. It has been shown to have significant effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of certain ion channels.
Propiedades
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-(4-piperidin-1-ylsulfonylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c27-23(25-17-15-24(16-18-25)20-7-3-1-4-8-20)19-30-21-9-11-22(12-10-21)31(28,29)26-13-5-2-6-14-26/h1,3-4,7-12H,2,5-6,13-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKASCTYUNOGQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylpiperazin-1-yl)-2-[4-(piperidin-1-ylsulfonyl)phenoxy]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[(4-bromobenzyl)thio]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4194518.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4194525.png)
![dimethyl 5-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}acetyl)amino]isophthalate](/img/structure/B4194534.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4194551.png)
![N-({[2-(4-benzoyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B4194555.png)

![1-[2-nitro-5-(1-pyrrolidinyl)phenyl]azepane](/img/structure/B4194564.png)
![3-amino-N-(2-hydroxy-5-nitrophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4194574.png)
![7-[(phenylsulfonyl)amino]-N-[2-(phenylthio)ethyl]heptanamide](/img/structure/B4194578.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4194586.png)

![3-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4194594.png)
![2-isopropyl-5-[(2-nitrophenyl)amino]-5-oxopentanoic acid](/img/structure/B4194605.png)